molecular formula C10H13NOS B576177 S-tert-butyl pyridine-2-carbothioate CAS No. 170967-88-1

S-tert-butyl pyridine-2-carbothioate

Cat. No.: B576177
CAS No.: 170967-88-1
M. Wt: 195.28
InChI Key: BWSSCNJEGQGCKR-UHFFFAOYSA-N
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Description

S-tert-Butyl pyridine-2-carbothioate is a pyridine-based derivative featuring a carbothioate functional group at the 2-position of the pyridine ring and an S-tert-butyl substituent. The compound belongs to a class of thioesters, where the sulfur atom replaces the oxygen in the ester group, conferring distinct electronic and steric properties. For instance, tert-butyl-substituted pyridine carbamates (e.g., tert-butyl (6-methoxypyridin-2-yl)carbamate) are documented in pyridine catalogs, highlighting the prevalence of tert-butyl groups in modifying solubility and steric bulk . The carbothioate moiety, compared to carbamates or carboxylates, may enhance lipophilicity and influence binding interactions in biological systems, as seen in sulfur-containing analogs .

Properties

CAS No.

170967-88-1

Molecular Formula

C10H13NOS

Molecular Weight

195.28

IUPAC Name

S-tert-butyl pyridine-2-carbothioate

InChI

InChI=1S/C10H13NOS/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3

InChI Key

BWSSCNJEGQGCKR-UHFFFAOYSA-N

SMILES

CC(C)(C)SC(=O)C1=CC=CC=N1

Synonyms

2-Pyridinecarbothioicacid,S-(1,1-dimethylethyl)ester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Carbothioate vs. Carbamate/Carboxylate Pyridine derivatives with tert-butyl carbamates (e.g., tert-butyl (2-bromopyridin-3-yl)carbamate) exhibit reduced lipophilicity compared to carbothioates due to the oxygen atom in the carbamate group. For example, cLogP values for carbamates in the 2017 pyridine catalog range from 3.1 to 5.2, whereas carbothioates (like S-tert-butyl analogs) likely have higher cLogP values (e.g., compound 1 in has cLogP = 8.06 for an indole-based thioester) .

B. Thioester vs. Thioseleninate
S-tert-Butyl benzenethioseleninate (Kice & Purkiss, 1987) replaces sulfur with selenium, leading to distinct decomposition pathways. Seleninate compounds undergo induced decomposition via radical mechanisms, whereas thioesters like S-tert-butyl pyridine-2-carbothioate may exhibit greater hydrolytic stability due to sulfur’s lower polarizability .

Substituent Position and Scaffold Effects

A. Pyridine vs. Indole Scaffolds Class I compounds in feature S-tert-butyl substituents on indole scaffolds. These derivatives show π-H-bond interactions with residues like B-L120 and B-F123, contributing to inhibitory potency (e.g., IC50 = 0.4 nM for compound 1). Pyridine’s nitrogen at the 2-position may form hydrogen bonds (e.g., with B-R117), as seen in compound 1’s R1 pyridine substituent .

B. Substituent Bulk and Lipophilicity
Tert-butyl groups enhance steric bulk and lipophilicity, as demonstrated by SAR trends in (R² = 0.57 between lipophilicity and potency). For example, compound 98 (IC50 = 9.0 nM), lacking a para-fluoro group in R2, shows reduced activity compared to compound 1, underscoring the role of substituent polarity .

Data Table: Key Properties of Selected Compounds

Compound Name Scaffold Functional Group cLogP IC50 (nM) Key Interactions Source
This compound* Pyridine Carbothioate ~7.5† N/A Hypothetical π-H with B-L120 Inferred
Compound 1 () Indole Thioester 8.06 0.4 π-H with B-L120, B-F123
tert-Butyl (6-methoxypyridin-2-yl)carbamate Pyridine Carbamate 3.8 N/A N/A
S-tert-butyl benzenethioseleninate Benzene Thioseleninate N/A N/A Radical decomposition

*Hypothetical values inferred from analogs. †Estimated based on compound 1’s cLogP .

Research Findings and Mechanistic Insights

  • Binding Interactions : S-tert-butyl groups in thioesters facilitate π-H-bond interactions with hydrophobic residues (e.g., B-L120), enhancing target affinity .
  • Lipophilicity Trends : Higher cLogP correlates with improved potency in Class I compounds, suggesting this compound may prioritize membrane permeability .
  • Reactivity : Thioseleninates decompose via radical pathways, while thioesters like this compound likely undergo slower hydrolysis, favoring stability in biological environments .

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